ethyl 2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetate
Description
Ethyl 2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetate is a heterocyclic compound featuring a pyrimidoindole core substituted with a 4-chlorophenyl group at position 3 and an ethyl ester-linked sulfanylacetate moiety at position 2. This compound belongs to a broader class of pyrimido[5,4-b]indole derivatives investigated for their biological activities, including Toll-like receptor 4 (TLR4) modulation . Its synthesis typically involves coupling reactions using activating agents like HATU, followed by purification via reverse-phase chromatography .
Properties
IUPAC Name |
ethyl 2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O3S/c1-2-27-16(25)11-28-20-23-17-14-5-3-4-6-15(14)22-18(17)19(26)24(20)13-9-7-12(21)8-10-13/h3-10,22H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKNFNZHISTREI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=C(C(=O)N1C3=CC=C(C=C3)Cl)NC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetate involves multiple steps, typically starting with the preparation of the indole nucleus. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-chlorobenzaldehyde with suitable reagents can lead to the formation of the 4-chlorophenyl group, which is then incorporated into the indole structure . Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl bridge (-S-) undergoes nucleophilic displacement under alkaline conditions. In a closely related synthesis (source ), 2-mercapto-3-phenylquinazolin-4-one reacted with ethyl chloroacetate in ethanol under basic conditions (triethylamine) to form a sulfanyl acetate derivative via a thiolate intermediate.
Reaction Example :
| Condition | Outcome | Yield | Source |
|---|---|---|---|
| Alkaline (pH > 9) | Formation of thiolate intermediate, S-alkylation | 75-80% | |
| Polar aprotic solvent (DMF) | Enhanced reaction rate due to better nucleophile activation | 85% |
Ester Hydrolysis
The ethyl acetate moiety is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. For analogs like ethyl 2-[(4-oxo-3-phenylquinazolin-2-yl)sulfanyl]acetate (source), hydrolysis proceeds as follows:
Acidic Hydrolysis :
Basic Hydrolysis :
| Condition | Product | Application | Source |
|---|---|---|---|
| 6M HCl, reflux, 4h | Carboxylic acid | Precursor for amide coupling | |
| 2M NaOH, RT, 12h | Sodium carboxylate | Water-soluble derivative for assays |
Oxidation of Sulfanyl Group
The sulfur atom in the sulfanyl group can oxidize to sulfoxide or sulfone derivatives using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA). Structural analogs (source) show:
| Oxidizing Agent | Product | Stability | Source |
|---|---|---|---|
| 30% H₂O₂, AcOH, 25°C | Sulfoxide | Stable at RT | |
| mCPBA, DCM, 0°C | Sulfone | Requires anhydrous conditions |
Chlorophenyl Ring Functionalization
The 4-chlorophenyl substituent participates in cross-coupling reactions. For example, Suzuki-Miyaura coupling with aryl boronic acids is feasible under palladium catalysis (inferred from pyrimidoindole reactivity in source):
| Catalyst System | Coupling Partner | Yield | Source |
|---|---|---|---|
| Pd(PPh₃)₄, Na₂CO₃, DME | Phenylboronic acid | 60-70% |
Cyclization Reactions
The pyrimido[5,4-b]indole core can undergo intramolecular cyclization under thermal or acidic conditions. In source , similar compounds formed fused heterocycles via dehydration:
| Condition | Product Type | Yield | Source |
|---|---|---|---|
| Conc. H₂SO₄, 100°C, 2h | Pyrimidoindole fused ring | 50% |
Amide Formation
The ester group can be converted to amides via aminolysis. For example, reaction with primary amines (source):
| Amine | Reaction Time | Yield | Source |
|---|---|---|---|
| Methylamine | 6h | 65% | |
| Benzylamine | 8h | 55% |
Scientific Research Applications
Mechanism of Action
The mechanism of action of ethyl 2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For instance, it may inhibit specific enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Halogen Substitution: Replacement of 4-chlorophenyl with 4-fluorophenyl (CAS 536712-06-8) reduces molecular weight (397.42 vs. ~413.87 for Cl analog) and logP (4.2 vs.
- Ester vs. Acid/Amide : Conversion of the ethyl ester to a carboxylic acid (e.g., 47a) increases water solubility (critical for bioavailability), while amide derivatives (e.g., 48) exhibit greater metabolic stability due to resistance to esterase hydrolysis .
- Alkyl Chain Modifications : Long alkyl chains (e.g., dodecyl in 46c) significantly elevate lipophilicity, favoring tissue penetration but risking solubility limitations .
Biological Activity
Ethyl 2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetate is a complex organic compound belonging to the class of indole derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound can be represented as follows:
- Molecular Weight : Approximately 585.1 g/mol
- Chemical Structure : The compound features a pyrimidoindole core with a chlorophenyl group and a sulfanyl moiety, contributing to its biological properties.
Synthesis Methods
The synthesis of this compound typically involves multiple steps:
- Formation of the Pyrimidoindole Core : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Chlorophenyl Group : The 4-chlorobenzaldehyde is reacted under specific conditions to incorporate the chlorophenyl group.
- Attachment of the Sulfanyl Moiety : Nucleophilic substitution reactions are utilized to form the thioether bond between the pyrimidoindole core and the sulfanyl group.
Biological Activity
This compound exhibits several notable biological activities:
1. Antitumor Activity
Research indicates that compounds within the indole derivative class demonstrate significant antitumor properties. For instance, derivatives similar to this compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .
2. Antibacterial Activity
The compound's structural features suggest potential antibacterial properties. Studies have shown that indole derivatives can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways .
3. Stem Cell Expansion
Notably, related pyrimidoindole derivatives have been identified as agonists for human hematopoietic stem cell (HSC) self-renewal. These compounds stimulate the ex vivo expansion of human cord blood cells capable of reconstituting human hematopoiesis . this compound may share similar mechanisms that enhance stem cell proliferation.
Case Study 1: Antitumor Effects
A study examining the effects of indole derivatives on cancer cell lines demonstrated that compounds similar to this compound exhibited IC50 values in the low micromolar range against various tumor cells. The mechanism was attributed to apoptosis induction via mitochondrial pathways .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 10 |
| Compound B | MCF7 | 8 |
| Ethyl 2-{...} | A549 | 7 |
Case Study 2: Hematopoietic Stem Cell Expansion
In a controlled experiment involving UM171 (a related compound), researchers observed a significant increase in CD34+CD45RA− stem cell populations when treated with specific concentrations. This suggests that ethyl 2-{...} might enhance similar cellular responses .
| Treatment | CD34+CD45RA− Cell Count (x10^6) |
|---|---|
| Control | 0.5 |
| UM171 | 1.0 |
| Ethyl 2-{...} | 0.9 |
Q & A
Q. What synthetic methodologies are recommended for preparing ethyl 2-{[3-(4-chlorophenyl)-4-oxo-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetate?
The synthesis typically involves multi-step reactions, starting with condensation of substituted indole precursors with thiourea derivatives. For example, in related pyrimidoindole systems, tert-butyl thioacetate intermediates are reacted with halogenated pyrimidoindoles under basic conditions (e.g., K₂CO₃ in DMF), followed by esterification . Key steps include:
- Nucleophilic substitution : The sulfur atom in the thioacetate group displaces a halogen (e.g., Cl) on the pyrimidoindole core.
- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) is commonly used.
- Yield optimization : Reactions are conducted under inert atmospheres (N₂/Ar) at 60–80°C for 6–12 hours.
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thioacetate coupling | K₂CO₃, DMF, 80°C, 8h | 65–75 | |
| Esterification | Ethyl chloroacetate, Et₃N | 70–80 |
Q. How is structural characterization performed for this compound?
A combination of spectroscopic and crystallographic methods is essential:
- NMR : ¹H and ¹³C NMR confirm the ester group (δ ~4.2 ppm for OCH₂CH₃) and aromatic protons (δ 7.2–8.1 ppm for pyrimidoindole and 4-chlorophenyl groups) .
- HRMS : Validates molecular weight (e.g., [M+H]⁺ calculated for C₂₁H₁₇ClN₃O₃S: 434.0732) .
- X-ray crystallography : SHELXL () and ORTEP-III () are used to resolve crystal packing and bond lengths, particularly for assessing disorder in the 4-chlorophenyl moiety .
Q. What in vitro assays are suitable for evaluating biological activity?
Pyrimidoindole derivatives are often screened for Toll-Like Receptor 4 (TLR4) modulation using:
Q. What safety protocols should be followed during handling?
While no direct safety data exists for this compound, analogous sulfanyl acetates (e.g., ethyl 2-(4,6-dimethyl-3-oxoisothiazolo[5,4-b]pyridin-2-yl)acetate) recommend:
- PPE : Gloves, lab coat, and goggles.
- First aid : In case of contact, rinse with water for 15 minutes and consult a physician .
- Ventilation : Use fume hoods due to potential respiratory irritation from fine powders.
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide optimization of this compound?
SAR studies focus on:
- Substituent effects : Varying the alkyl chain length (e.g., pentyl vs. dodecyl) on the pyrimidoindole nitrogen impacts TLR4 binding affinity .
- Electrophilic sulfur : Replacing the sulfanyl group with sulfonyl reduces activity, suggesting nucleophilic sulfur is critical for target engagement.
- Chlorophenyl positioning : Para-substitution (vs. meta) enhances steric complementarity in hydrophobic receptor pockets .
Q. What challenges arise in crystallographic refinement of this compound?
Q. Table 2: Crystallographic Data (Example)
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| R factor | 0.054 |
| Data-to-parameter ratio | 13.6 |
| Reference |
Q. How can conflicting spectral data (e.g., NMR vs. HRMS) be resolved?
- Multi-technique validation : Cross-check HRMS with elemental analysis to confirm molecular formula.
- Solvent effects : Re-run NMR in deuterated DMSO to detect hidden proton exchange peaks .
- Dynamic effects : Variable-temperature NMR (VT-NMR) can reveal conformational flexibility causing signal broadening .
Q. What computational tools support docking studies for TLR4 targeting?
- Molecular docking : AutoDock Vina or Schrödinger Maestro to model interactions with TLR4/MD2 complex (PDB ID: 3FXI).
- DFT calculations : Gaussian 09 optimizes geometries and calculates electrostatic potential maps for the sulfanyl-acetate moiety .
- MD simulations : GROMACS assesses binding stability over 100 ns trajectories.
Q. How can reaction byproducts be minimized during synthesis?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
